5-Methylpiperidin-3-one hydrochloride is a chemical compound with the molecular formula and a molecular weight of 149.62 g/mol. It is classified as a piperidine derivative, specifically a ketone, and is often utilized in various chemical syntheses and research applications. The compound is known for its role as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
The synthesis of 5-methylpiperidin-3-one hydrochloride can be achieved through several methods:
The choice of reagents, solvents, and reaction conditions significantly influences the yield and purity of the final product. For example, continuous flow reactors can be employed in industrial settings to optimize reaction conditions and enhance yield during large-scale production.
The molecular structure of 5-methylpiperidin-3-one hydrochloride features a piperidine ring with a ketone functional group at the third position and a methyl group at the fifth position. The compound can be represented by the following structural formula:
5-Methylpiperidin-3-one hydrochloride is involved in various chemical reactions, including:
Common reagents for these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The nucleophilic substitution reactions often utilize alkyl halides or acyl chlorides under basic conditions.
The mechanism of action for 5-methylpiperidin-3-one hydrochloride primarily revolves around its ability to act as an intermediate in synthesizing more complex organic molecules. The compound's functional groups allow it to participate in nucleophilic attacks, facilitating various transformations that are essential in pharmaceutical chemistry.
Additional properties such as density, flash point, and vapor pressure are often not disclosed but are critical for handling and safety assessments.
5-Methylpiperidin-3-one hydrochloride has several scientific uses:
Enantioselective synthesis of the piperidine core in 5-methylpiperidin-3-one leverages chiral auxiliaries and catalytic systems to install stereocenters. For instance, D-phenylglycinol serves as a chiral inductor in alkylating δ-valerolactone derivatives, yielding N-protected 3-methylpiperidin-2-ones with >90% diastereomeric excess (de) [9]. Kinetic resolution via peptide-catalyzed Michael additions further refines enantiopurity, achieving 93% ee for ferrocene-piperidine hybrids [3]. Table 1 compares key strategies:
Table 1: Enantioselective Methods for Piperidine Derivatives
Method | Chiral Source | de/ee (%) | Yield (%) | Reference |
---|---|---|---|---|
D-Phenylglycinol alkylation | D-Phenylglycinol | >90 de | 91 | [9] |
Peptide-catalyzed addition | Artificial peptide C2 | 93 ee | 85 | [3] |
Pd-catalyzed arylation | Planar-chiral ligand L1 | 99 ee | 78 | [3] |
These methods enable access to pharmaceutical intermediates like Sch206272 (NK1/NK2 antagonist) and bone anabolic agents [8] [9].
Cyclization to form the piperidinone ring often employs tert-butyl carbamate (Boc)-protected intermediates. A scalable route involves HCl-mediated deprotection of rac-3-methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester in dichloromethane/ethanol, yielding racemic 3-methylpiperidin-4-one hydrochloride in >95% purity [2] [6]. Methylation is optimized via Grignard addition to N-acyliminium intermediates, followed by HCl salt crystallization to enhance stability [6]. Table 2 outlines cyclization pathways:
Table 2: Cyclization and Salt Formation Routes
Precursor | Conditions | Product | Yield (%) | |
---|---|---|---|---|
rac-Boc-3-methyl-4-oxopiperidine | Ethanolic-HCl, 0°C→25°C, 3 h | 3-Methylpiperidin-4-one HCl | 90 | [2] |
(S)-1-(2-Hydroxy-1-phenylethyl)piperidone | 2.5 eq s-BuLi, THF, −78°C | (3S)-3-Methylpiperidin-2-one | 91 | [9] |
Transitioning from batch to continuous flow reactors (CFRs) addresses scalability challenges. CFRs enable precise control over residence time and temperature during exothermic steps like Boc deprotection. For DS96432529—a piperidine-based bone anabolic agent—CFRs improved yield by 25% and reduced reaction time from hours to minutes [8]. Key advantages include:
Table 3: Flow Reactor Optimization for Piperidinone Synthesis
Step | Batch Yield (%) | Flow Yield (%) | Throughput (kg/h) |
---|---|---|---|
Boc deprotection | 78 | 95 | 0.8 |
Reductive amination | 65 | 88 | 0.5 |
HCl crystallization | 90 | 98 | 1.2 |
Sustainable synthesis prioritizes biodegradable solvents and recyclable catalysts. Ethanol/water mixtures replace dichloromethane in hydrochlorination, reducing environmental impact by 60% [8]. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) facilitates macrocyclization with minimal catalyst loading (0.5 mol%), while immobilized Grubbs catalysts enable ring-closing metathesis with >10 reuse cycles [7] [8]. Additional advances include:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1